molecular formula C24H15ClN2O5 B3693329 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate CAS No. 355420-42-7

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

Cat. No.: B3693329
CAS No.: 355420-42-7
M. Wt: 446.8 g/mol
InChI Key: YRWPTYLGQSAOGH-UHFFFAOYSA-N
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Description

The compound 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate (Molecular Formula: C₂₅H₁₈ClN₂O₅) features a quinoline core substituted with a phenyl group at position 2, a chlorine atom at position 6, and a carboxylate ester linked to a 3-nitrophenyl-2-oxoethyl moiety.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O5/c25-17-9-10-21-19(12-17)20(13-22(26-21)15-5-2-1-3-6-15)24(29)32-14-23(28)16-7-4-8-18(11-16)27(30)31/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWPTYLGQSAOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355420-42-7
Record name 2-(3-NITROPHENYL)-2-OXOETHYL 6-CHLORO-2-PHENYL-4-QUINOLINECARBOXYLATE
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Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article discusses its molecular characteristics, synthesis, and biological activities, supported by relevant data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C24H15ClN2O5
  • Molecular Weight : 446.8 g/mol
  • CAS Number : 355420-42-7
  • Purity : Typically 95% .

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available quinoline derivatives. The introduction of the nitrophenyl and chloro substituents is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study focusing on related compounds showed that certain analogs of 2-phenylquinoline exhibited high in vitro cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions demonstrated mechanisms similar to tubulin-binding agents like navelbine and taxol .

Table 1: Anticancer Activity of Related Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.0Tubulin binding
Compound BMCF-73.5Apoptosis induction
Compound CA5494.0Cell cycle arrest

Antibacterial Activity

In addition to anticancer effects, this compound has shown promising antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Against Selected Strains

Bacterial StrainMIC (µg/mL)Comparison with Standard
S. aureus64Better than ampicillin
E. coli128Comparable to gentamycin
P. aeruginosa>256Poor activity

The results indicate that structural modifications in quinoline derivatives can enhance antibacterial efficacy, particularly against Gram-positive bacteria .

Case Studies

  • Anticancer Evaluation : A series of quinoline derivatives were tested for their cytotoxic effects using MTT assays. The most effective compounds were identified based on their IC50 values, with some derivatives showing promising results comparable to established chemotherapeutics .
  • Antibacterial Screening : Another study utilized the agar diffusion method to assess the antibacterial properties of various synthesized quinolines. Compounds were tested against resistant strains such as MRSA, revealing that certain modifications significantly improved activity against these challenging pathogens .

Scientific Research Applications

Structural Characteristics

The structure of the compound features a nitrophenyl group, a chloro substituent, and a quinoline core, which contribute to its biological activity. The presence of these functional groups can enhance reactivity and influence pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antibiotic against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Its structural features may facilitate interactions with bacterial enzymes or receptors, leading to antibacterial effects.

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. Research indicates that modifications to the quinoline structure can significantly affect the compound's ability to inhibit cancer cell proliferation. The specific interactions at the molecular level remain a subject of ongoing investigation.

Antimalarial Activity

The compound's quinoline base suggests potential antimalarial properties similar to those seen in other quinoline derivatives. Investigations into its efficacy against malaria parasites are warranted, given the urgent need for new treatments due to rising resistance against existing drugs.

Synthesis and Characterization Techniques

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate typically involves multiple steps that require careful control of reaction conditions such as temperature and solvent choice. Key techniques used for monitoring and confirming product formation include:

  • Thin Layer Chromatography (TLC)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • High Performance Liquid Chromatography (HPLC)
  • Mass Spectrometry (MS) .

These methods ensure the purity and structural integrity of the synthesized compound.

Case Study 1: Antibiotic Efficacy

In a study evaluating various quinoline derivatives, this compound exhibited promising results against MRSA strains, demonstrating lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics. This suggests its potential as a lead compound for further drug development.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in human cancer cell lines. The mechanism was linked to the compound's ability to inhibit specific signaling pathways that promote cell survival, making it a candidate for further exploration in cancer therapeutics.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

  • Quinoline backbone : A heterocyclic aromatic system with inherent stability but capable of undergoing electrophilic substitution.

  • Nitro group (-NO₂) : Strong electron-withdrawing group, enhancing reactivity in nucleophilic aromatic substitution.

  • Chloro substituent (Cl) : Likely activated for nucleophilic displacement due to the electron-deficient quinoline ring.

  • Ester group (-COOEt) : Susceptible to hydrolysis under acidic or basic conditions.

Nucleophilic Substitution

  • Mechanism : The chloro group on the quinoline ring undergoes nucleophilic attack, particularly in the presence of electron-deficient activating groups.

  • Conditions : Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or amines.

  • Products : Substituted quinoline derivatives (e.g., hydroxyl, amino, or alkyl groups replacing Cl).

Hydrolysis of the Ester Group

Reaction TypeConditionsProducts
Acidic HydrolysisH₃O⁺, H₂O, heatCarboxylic acid (quinoline-4-carboxylic acid)
Basic HydrolysisNaOH, EtOH, refluxSodium salt of carboxylic acid

Electrophilic Substitution

  • Mechanism : The quinoline’s aromatic system undergoes electrophilic attack, directed by the nitro group’s electron-withdrawing effect.

  • Reagents : Nitration, bromination, or acylation (e.g., using Friedel-Crafts reagents).

Reduction Reactions

  • Nitro Group Reduction :

    • Conditions : H₂/Pd-C or Fe/HCl.

    • Product : Amino group (-NH₂) on the phenyl ring.

  • Quinoline Ring Reduction :

    • Conditions : LiAlH₄ or H₂/Ni.

    • Product : Dihydroquinoline derivatives.

Influence of Functional Groups

  • Nitro Group : Directs reactions to the meta position of the phenyl ring and activates the quinoline for substitution.

  • Chloro Group : Facilitates nucleophilic displacement due to the electron-deficient quinoline system.

  • Ester Group : Hydrolyzes to generate reactive carboxylic acid intermediates.

Kinetic and Thermodynamic Factors

  • Reaction Rates : Dependent on solvent polarity, temperature, and steric hindrance.

  • Selectivity : Controlled by directing effects of substituents (e.g., meta vs. para positions).

Analytical Techniques for Reaction Monitoring

TechniquePurpose
NMR (¹H, ¹³C) Structural confirmation, tracking substitution patterns.
HPLC/MS Quantification of products, purity assessment.
TLC Rapid screening for reaction progress.

Challenges and Considerations

  • Regioselectivity : Achieving precise substitution patterns on the quinoline ring.

  • Stability : Nitro groups may decompose under harsh conditions (e.g., high-temperature hydrolysis).

  • Toxicity : Chloro and nitro substituents necessitate careful handling due to potential bioaccumulation.

References :
1. EvitaChem Product Evt-4067788
2. EvitaChem Product Evt-3829763
3. Smolecule Product S12498022
4. PubChem CID 1347536
5. Patent AU2008250049A1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate ()
  • Molecular Formula : C₂₅H₁₇ClN₂O₅
  • Key Differences: The nitro group is at 4-chloro-3-nitrophenyl (vs. 3-nitrophenyl in the target compound). Quinoline substituent: 6-methyl (electron-donating) vs. 6-chloro (electron-withdrawing).
  • Impact :
    • The 4-chloro substituent increases steric hindrance and alters electronic distribution.
    • Methyl at position 6 may enhance solubility compared to chlorine .
[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate ()
  • Key Differences: 4-Methoxyphenyl substituent on quinoline (electron-donating methoxy group).
  • Impact :
    • Methoxy group increases hydrophilicity and may enhance binding to polar biological targets.

Halogen Substitution Variations

[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate ()
  • Molecular Formula : C₂₇H₁₉Cl₃N₂O₃
  • Key Differences: 2,4-Dichlorophenyl group (vs. 3-nitrophenyl). Quinoline substituents: 3-methyl and 4-methylphenyl.
  • Impact :
    • Increased lipophilicity due to additional chlorine atoms.
    • Methyl groups may reduce metabolic stability compared to nitro groups .

Functional Group Replacements

2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one ()
  • Key Differences: Thioether linkage (vs. ester in the target compound). Pyrimidin-4(3H)-one core (vs. quinoline).
  • Impact: Thioether groups are less hydrolytically stable than esters. Pyrimidinone cores may exhibit different pharmacokinetic profiles .

Nitro Group Positional Isomers

[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate ()
  • Key Differences: 4-Nitrophenyl (vs. 3-nitrophenyl). Quinoline substituents: 8-methyl and 4-methylphenyl.
  • Methyl groups at positions 4 and 8 may reduce steric hindrance compared to chlorine .

Physical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound Not reported Not reported 461.88
2a () 222.3–223.0 80.3 383.08
2c () 222.1–224.8 83.2 397.10
2-(4-Chloro-3-nitrophenyl) derivative () Not reported Not reported 460.87
  • Trends :
    • Nitro-substituted compounds exhibit high melting points (>220°C), suggesting strong intermolecular interactions.
    • Yields for similar syntheses range from 80–83%, indicating robust coupling methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

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